molecular formula C21H24N2O2 B5725253 N-(4-methylphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide

N-(4-methylphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide

Cat. No. B5725253
M. Wt: 336.4 g/mol
InChI Key: RCMHPCSULDRHHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-methylphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide and related compounds involves multi-step chemical processes that yield various analogs with potent analgesic activities. Studies have reported the synthesis of 4-arylamino-4-piperidinecarboxylic acids as starting materials for the preparation of alpha-amino esthers, ethers, and ketones, demonstrating different synthetic approaches for achieving suitable substitution on nitrogen atoms to afford compounds with high potency as analgesics (Van Daele et al., 1976).

Molecular Structure Analysis

The molecular structure of this compound is characterized by specific functional groups that contribute to its activity and interactions. Research on related compounds emphasizes the importance of the piperidine nucleus, with substitutions at the 4-position leading to significant variations in biological activity. Studies using crystal and molecular structure analysis reveal the critical role of hydrogen bonding and C-H…π interactions in stabilizing the molecule's conformation (Khan et al., 2013).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that modify its structure and, consequently, its pharmacological properties. The compound's reactivity with different chemical agents can lead to the formation of new derivatives with altered potency and selectivity. For instance, the introduction of a carbamoyl group into the phenyl ring of the 4-benzylpiperidine moiety has been shown to afford compounds with high metabolic stability and inhibitory activity against specific receptors (Imamura et al., 2006).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, play a crucial role in its application and efficacy. These properties are influenced by the compound's molecular structure and can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Research on the electrochemical corrosion behavior of related compounds provides insights into their stability and interactions with other substances, highlighting the importance of optimizing physical properties for therapeutic use (Rajendraprasad et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, functional groups, and the ability to form bonds and interactions, determine its mechanism of action and therapeutic potential. Studies on the compound and its analogs have shown that modifications to the chemical structure can significantly impact their activity, selectivity, and pharmacokinetic profiles, underscoring the importance of chemical properties in the development of effective therapeutics (Naylor et al., 1993).

properties

IUPAC Name

N-(4-methylphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16-7-9-19(10-8-16)22-21(25)18-11-13-23(14-12-18)20(24)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMHPCSULDRHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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